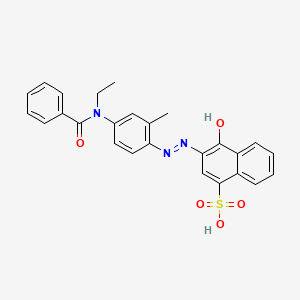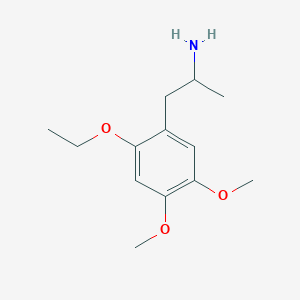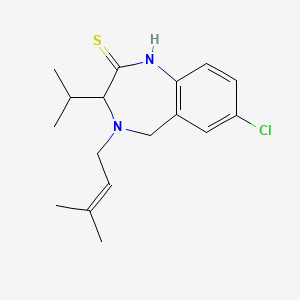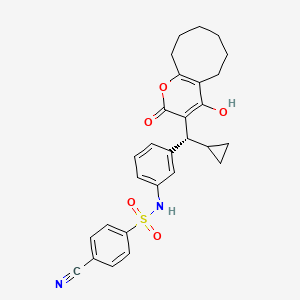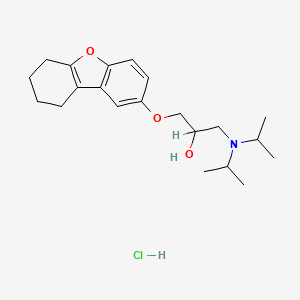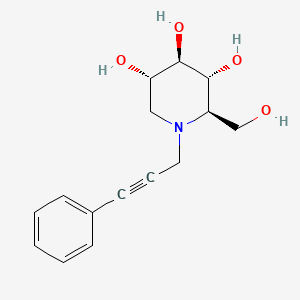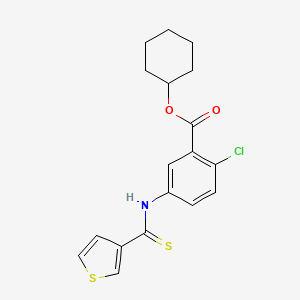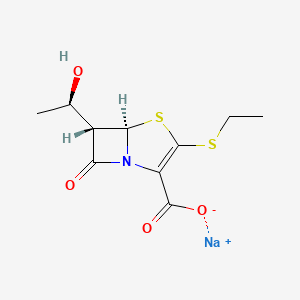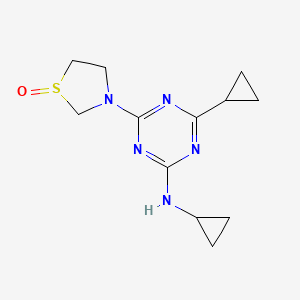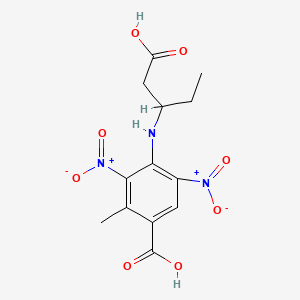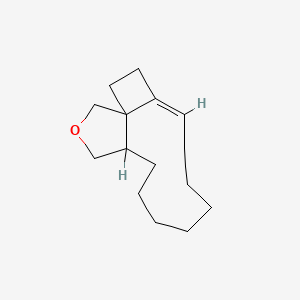
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan is a complex organic compound characterized by its unique structure, which includes multiple fused rings and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan typically involves multi-step organic reactions. The process often starts with the preparation of the cycloundecane ring, followed by the introduction of the furan ring through cyclization reactions. Common reagents used in these steps include strong acids or bases, and the reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts to facilitate the cyclization process is also common, as it can significantly reduce reaction times and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions mentioned above are usually carried out under specific conditions to ensure high selectivity and yield. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or alkanes.
Scientific Research Applications
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can lead to changes in biochemical pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Cycloundecane: Shares the cycloundecane ring but lacks the furan moiety.
Decahydronaphthalene: Contains fused rings but differs in the type and arrangement of rings.
Tetrahydrofuran: Contains a furan ring but lacks the complex fused ring structure.
Uniqueness
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan is unique due to its combination of multiple fused rings and a furan moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research purposes.
Properties
CAS No. |
58946-24-0 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(4Z)-15-oxatricyclo[11.3.0.01,4]hexadec-4-ene |
InChI |
InChI=1S/C15H24O/c1-2-4-6-8-14-11-16-12-15(14)10-9-13(15)7-5-3-1/h7,14H,1-6,8-12H2/b13-7- |
InChI Key |
QMQOUTVLZITRGI-QPEQYQDCSA-N |
Isomeric SMILES |
C1CCC/C=C\2/CCC23COCC3CCC1 |
Canonical SMILES |
C1CCCC=C2CCC23COCC3CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


